molecular formula C19H20ClNO3 B11187828 2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid

2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid

Cat. No.: B11187828
M. Wt: 345.8 g/mol
InChI Key: ZZMZJZDPUQHIJM-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, a carbamoyl group, and a phenylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenylamine to obtain 3-chloro-2-methylphenylamine. This intermediate is then reacted with a suitable carbamoylating agent to form the carbamoyl derivative. The final step involves the coupling of this intermediate with 3-phenylbutanoic acid under specific reaction conditions, such as the presence of a coupling reagent and a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: Another compound with a similar structure, known for its anti-inflammatory properties.

    Flufenamic Acid: A related compound used as a non-steroidal anti-inflammatory drug (NSAID).

Uniqueness

2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring and a phenylbutanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

4-(3-chloro-2-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid

InChI

InChI=1S/C19H20ClNO3/c1-12(14-7-4-3-5-8-14)15(19(23)24)11-18(22)21-17-10-6-9-16(20)13(17)2/h3-10,12,15H,11H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

ZZMZJZDPUQHIJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(C(C)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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